molecular formula C12H12FN3O4S B2969181 1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole CAS No. 2411274-65-0

1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole

Cat. No. B2969181
CAS RN: 2411274-65-0
M. Wt: 313.3
InChI Key: ZKEHCQFQSBHQAT-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The general formula for a pyrazole composed of n carbons is CnH2n . Pyrazoles are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, the compound “Ethyl 4-pyrazolecarboxylate” has a melting point of 87.8–88.2 °C and is chemically stable .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its exact structure and use. For example, the compound “Ethyl 4-pyrazolecarboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-2-16-11(7-8-14-16)12(17)15-9-3-5-10(6-4-9)20-21(13,18)19/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHCQFQSBHQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole

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